2-(4-Cyclohexylmethylamino-2-hydroxybenzoyl)benzoic acid
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Overview
Description
4-Cyclohexylamino-N-Methyl-2-Hydroxybenzophenone-2’-Carboxylic Acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzophenone core with additional functional groups, including a cyclohexylamino group, a methyl group, and a carboxylic acid group. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylamino-N-Methyl-2-Hydroxybenzophenone-2’-Carboxylic Acid typically involves multiple steps, starting with the preparation of the benzophenone core. This can be achieved through Friedel-Crafts acylation of benzene with benzoyl chloride, followed by the introduction of the hydroxy group via electrophilic aromatic substitution. The cyclohexylamino group is then added through nucleophilic substitution, and the methyl group is introduced via methylation reactions. Finally, the carboxylic acid group is incorporated through carboxylation reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexylamino-N-Methyl-2-Hydroxybenzophenone-2’-Carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield benzophenone derivatives, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
4-Cyclohexylamino-N-Methyl-2-Hydroxybenzophenone-2’-Carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Cyclohexylamino-N-Methyl-2-Hydroxybenzophenone-2’-Carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the functional groups present in the compound, which can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
- 4-Amino-N-Methyl-2-Hydroxybenzophenone-2’-Carboxylic Acid
- 4-Cyclohexylamino-2-Hydroxybenzophenone-2’-Carboxylic Acid
- 4-Cyclohexylamino-N-Methylbenzophenone-2’-Carboxylic Acid
Comparison: Compared to these similar compounds, 4-Cyclohexylamino-N-Methyl-2-Hydroxybenzophenone-2’-Carboxylic Acid is unique due to the presence of both the cyclohexylamino and hydroxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specific applications in research and industry .
Properties
CAS No. |
55109-91-6 |
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Molecular Formula |
C21H23NO4 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[4-(cyclohexylmethylamino)-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C21H23NO4/c23-19-12-15(22-13-14-6-2-1-3-7-14)10-11-18(19)20(24)16-8-4-5-9-17(16)21(25)26/h4-5,8-12,14,22-23H,1-3,6-7,13H2,(H,25,26) |
InChI Key |
MRYDXJOKANTBOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
Origin of Product |
United States |
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